Methyl 2-ethoxy-5-fluoroisonicotinate
Overview
Description
“Methyl 2-ethoxy-5-fluoroisonicotinate” is a chemical compound with the CAS Number: 1809161-57-6 . It has a molecular weight of 199.18 .
Molecular Structure Analysis
The IUPAC name for this compound is “this compound”. The InChI code is "1S/C9H10FNO3/c1-3-14-8-4-6 (9 (12)13-2)7 (10)5-11-8/h4-5H,3H2,1-2H3" .Scientific Research Applications
Novel PET Probes for Alzheimer's Disease
Methyl 2-ethoxy-5-fluoroisonicotinate and similar compounds have been studied for their potential in imaging cerebral β-amyloid plaques in Alzheimer's disease using PET (Positron Emission Tomography). For instance, Cui et al. (2012) synthesized two radiofluoro-pegylated phenylbenzoxazole derivatives, including one with a structure related to this compound, showing high affinity for Aβ(1-42) aggregates. This makes them potentially useful for detecting Aβ plaques in the human brain using PET imaging techniques (Cui et al., 2012).
Anodic Monofluorination of Related Compounds
The chemical behavior of related compounds, like ethyl isonicotinate, has been explored in research. Konno et al. (1998) investigated the anodic fluorinations of ethyl isonicotinate, leading to fluorinated products like 2-fluoroisonicotinate. This study provides insights into the fluorination techniques that could be applicable to compounds like this compound (Konno et al., 1998).
Potential in Synthesis of Fluorinated Compounds
Studies like those by Kim et al. (2007) delve into the synthesis of fluorinated compounds, which is relevant to understanding the properties and synthesis methods of this compound. These studies highlight the importance of fluorine chemistry in producing various pharmacologically active compounds (Kim et al., 2007).
In Vivo Embryotoxic Effect Levels Prediction
Research by Verwei et al. (2006) focused on predicting in vivo embryotoxic effect levels of chemicals using in vitro and in silico techniques. Although not directly about this compound, this study provides a framework that could potentially be applied to assess the embryotoxic effects of various compounds, including those similar to this compound (Verwei et al., 2006).
Safety and Hazards
Mechanism of Action
Mode of Action
It is known that the compound is used in suzuki–miyaura coupling reactions , which are widely applied transition metal catalyzed carbon–carbon bond forming reactions .
Biochemical Pathways
In the context of suzuki–miyaura coupling reactions, the compound may be involved in the formation of new carbon-carbon bonds .
properties
IUPAC Name |
methyl 2-ethoxy-5-fluoropyridine-4-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10FNO3/c1-3-14-8-4-6(9(12)13-2)7(10)5-11-8/h4-5H,3H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GUDWMXYLGBAAFH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NC=C(C(=C1)C(=O)OC)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10FNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601190715 | |
Record name | 4-Pyridinecarboxylic acid, 2-ethoxy-5-fluoro-, methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601190715 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1809161-57-6 | |
Record name | 4-Pyridinecarboxylic acid, 2-ethoxy-5-fluoro-, methyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1809161-57-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Pyridinecarboxylic acid, 2-ethoxy-5-fluoro-, methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601190715 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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